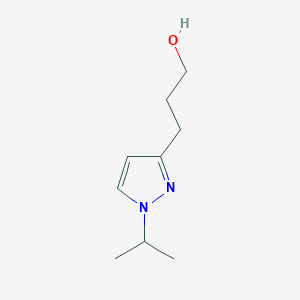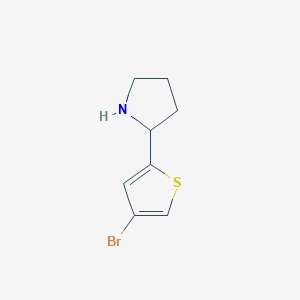
Ethyl (2z)-3-cyclopropylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2z)-3-cyclopropylbut-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This particular ester features a cyclopropyl group, which is a three-membered carbon ring, attached to a but-2-enoate moiety. The compound’s structure can be represented as C₉H₁₄O₂.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2z)-3-cyclopropylbut-2-enoate can be synthesized through the esterification of 3-cyclopropylbut-2-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:
3-cyclopropylbut-2-enoic acid+ethanolH2SO4Ethyl (2z)-3-cyclopropylbut-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
化学反応の分析
Types of Reactions
Ethyl (2z)-3-cyclopropylbut-2-enoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 3-cyclopropylbut-2-enoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.
Major Products Formed
Hydrolysis: 3-cyclopropylbut-2-enoic acid and ethanol.
Reduction: 3-cyclopropylbut-2-enol.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl (2z)-3-cyclopropylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of ethyl (2z)-3-cyclopropylbut-2-enoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis can affect cellular processes by altering the concentration of active compounds. The cyclopropyl group may also interact with specific enzymes or receptors, influencing their activity.
類似化合物との比較
Ethyl (2z)-3-cyclopropylbut-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the cyclopropyl ring, which imparts different chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavoring and fragrance applications.
Ethyl propionate: Used in the manufacture of perfumes and as a solvent.
This compound stands out due to its unique structure, which can lead to distinct reactivity and applications compared to other esters.
特性
CAS番号 |
21014-29-9 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
ethyl (Z)-3-cyclopropylbut-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)6-7(2)8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6- |
InChIキー |
GCWPTUQEFGYCEC-SREVYHEPSA-N |
異性体SMILES |
CCOC(=O)/C=C(/C)\C1CC1 |
正規SMILES |
CCOC(=O)C=C(C)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


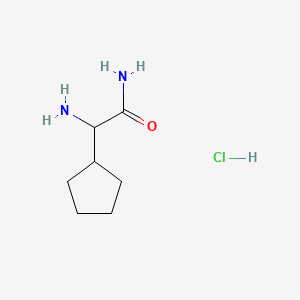
![1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)

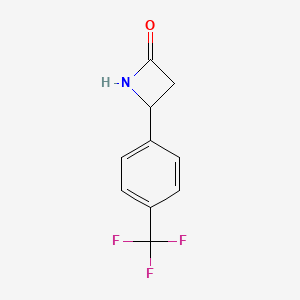
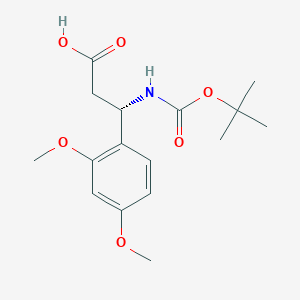

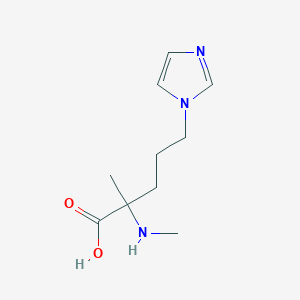
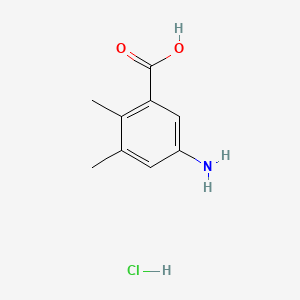
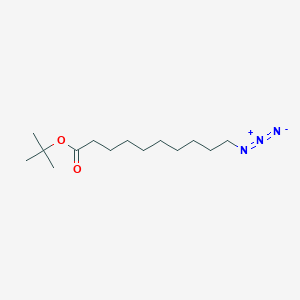
![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)

